N~4~,N~5~-Dihexyl-1H-imidazole-4,5-dicarboxamide
Description
N~4~,N~5~-Dihexyl-1H-imidazole-4,5-dicarboxamide is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two hexyl groups attached to the nitrogen atoms at positions 4 and 5 of the imidazole ring, along with two carboxamide groups.
Properties
CAS No. |
62255-00-9 |
|---|---|
Molecular Formula |
C17H30N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-N,5-N-dihexyl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C17H30N4O2/c1-3-5-7-9-11-18-16(22)14-15(21-13-20-14)17(23)19-12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,18,22)(H,19,23)(H,20,21) |
InChI Key |
LDFAGZXWHJIFKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N=CN1)C(=O)NCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N~5~-Dihexyl-1H-imidazole-4,5-dicarboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Hexyl Groups: The hexyl groups can be introduced through alkylation reactions using hexyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the imidazole derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Industrial Production Methods: Industrial production methods for N4,N~5~-Dihexyl-1H-imidazole-4,5-dicarboxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazole derivatives with new functional groups attached to the nitrogen atoms.
Scientific Research Applications
N~4~,N~5~-Dihexyl-1H-imidazole-4,5-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N4,N~5~-Dihexyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- N~4~,N~5~-Dimethyl-1H-imidazole-4,5-dicarboxamide
- N~4~,N~5~-Diphenyl-1H-imidazole-4,5-dicarboxamide
- N~4~,N~5~-Diethyl-1H-imidazole-4,5-dicarboxamide
Comparison:
- N~4~,N~5~-Dihexyl-1H-imidazole-4,5-dicarboxamide is unique due to the presence of long hexyl chains, which can influence its solubility, reactivity, and interactions with biological targets .
- N~4~,N~5~-Dimethyl-1H-imidazole-4,5-dicarboxamide has shorter methyl groups, resulting in different physical and chemical properties .
- N~4~,N~5~-Diphenyl-1H-imidazole-4,5-dicarboxamide contains aromatic phenyl groups, which can enhance its stability and interactions with aromatic systems .
- N~4~,N~5~-Diethyl-1H-imidazole-4,5-dicarboxamide has ethyl groups, providing a balance between the properties of methyl and hexyl derivatives .
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